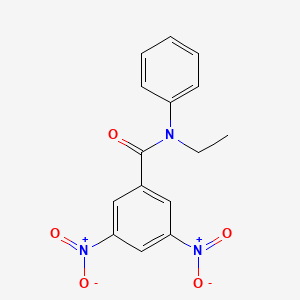

N-ethyl-3,5-dinitro-N-phenylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13N3O5 |

|---|---|

Molecular Weight |

315.28 g/mol |

IUPAC Name |

N-ethyl-3,5-dinitro-N-phenylbenzamide |

InChI |

InChI=1S/C15H13N3O5/c1-2-16(12-6-4-3-5-7-12)15(19)11-8-13(17(20)21)10-14(9-11)18(22)23/h3-10H,2H2,1H3 |

InChI Key |

KLAWTHDWLDTWAG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of N Ethyl 3,5 Dinitro N Phenylbenzamide

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The presence of the additional phenyl group in N-ethyl-3,5-dinitro-N-phenylbenzamide would likely introduce further intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules. The interplay between N—H⋯O hydrogen bonds and these potential π-π interactions would be a determining factor in the three-dimensional packing of the crystal.

Molecular Conformation and Dihedral Angle Analysis

The conformation of benzamide derivatives is largely defined by the dihedral angles between the planar amide group and the aromatic rings. In the case of N-ethyl-3,5-dinitrobenzamide, the dihedral angle between the amide group's mean plane and the benzene (B151609) ring is 31.24 (14)°. nih.gov This twist is a common feature in such molecules, arising from a balance between resonance stabilization, which favors planarity, and steric hindrance.

For this compound, two key dihedral angles would define its conformation: one between the 3,5-dinitrophenyl ring and the amide plane, and another between the N-phenyl ring and the amide plane. Studies on other N-phenylbenzamide analogues have shown that the central amide group often exhibits a significant twist with respect to both aromatic rings. For example, in 4-methoxy-N-phenylbenzamide, the dihedral angles between the amide plane and the phenyl and 4-methoxybenzene rings are 34.70 (8)° and 30.62 (8)°, respectively. nih.gov A similar twisted conformation would be expected for this compound to minimize steric clashes between the aromatic rings.

| Compound | Dihedral Angle 1 (Ring A - Amide) | Dihedral Angle 2 (Ring B - Amide) | Reference |

|---|---|---|---|

| N-ethyl-3,5-dinitrobenzamide | 31.24 (14)° | N/A | nih.gov |

| 4-methoxy-N-phenylbenzamide | 30.62 (8)° | 34.70 (8)° | nih.gov |

Structural Comparisons with Related Dinitrobenzamide and N-Phenylbenzamide Analogues

A comparative analysis with related structures provides valuable insights into the probable structural features of this compound.

Dinitrobenzamide Analogues: The primary analogue, N-ethyl-3,5-dinitrobenzamide, provides a foundational understanding of the dinitrobenzamide core. The presence of two nitro groups significantly influences the electronic properties of the benzene ring and its interaction with the amide group. The observed planarity of the dinitrobenzoyl moiety in this analogue suggests a similar conformation in the title compound.

N-Phenylbenzamide Analogues: Comparison with various N-phenylbenzamide derivatives reveals trends in the rotational freedom around the N-C(phenyl) bond. In many of these structures, the N-phenyl ring is substantially twisted out of the amide plane. For instance, in 4-amino-N-phenylbenzamide anticonvulsants, the angle of the substituted phenyl ring to the central amide plane can range from 90 to 120 degrees. nih.gov This significant twist is a recurring theme and is a strong indicator that the N-phenyl group in this compound would also adopt a non-coplanar orientation with respect to the amide group.

Therefore, it is not possible to generate a detailed and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound without access to relevant research findings. The creation of such an article would require fabricating data, which would compromise the integrity and scientific validity of the content.

If research on this specific compound becomes publicly available, a comprehensive article can be generated at that time.

Computational Chemistry and Theoretical Investigations of N Ethyl 3,5 Dinitro N Phenylbenzamide

Theoretical Approaches to Intermolecular Interactions

π-π Stacking Interactions

Theoretical investigations into the non-covalent interactions of N-ethyl-3,5-dinitro-N-phenylbenzamide reveal the significant role of π-π stacking. These interactions are crucial in determining the supramolecular assembly in the solid state and its interactions with biological macromolecules. Density Functional Theory (DFT) is a primary computational tool for exploring these phenomena. nih.gov

The presence of the electron-deficient 3,5-dinitrophenyl ring, due to the strong electron-withdrawing nature of the two nitro groups, and the relatively electron-rich N-phenyl ring, facilitates strong π-π stacking interactions. Computational models predict a parallel-displaced or T-shaped stacking geometry to be the most energetically favorable, minimizing electrostatic repulsion between the π-electron clouds.

Studies on similar aromatic compounds have shown that electron-withdrawing substituents, such as nitro groups, generally lead to larger binding energies in π-π stacking complexes. researchgate.net The interaction energy is a delicate balance of electrostatic and dispersion forces. In the case of this compound, the quadrupole moments of the two aromatic rings are key determinants of the preferred stacking orientation and strength. The dinitrophenyl ring possesses a significant quadrupole moment, which dictates its electrostatic interactions with the N-phenyl ring of an adjacent molecule.

Table 1: Factors Influencing π-π Stacking Interactions in this compound

| Factor | Description | Expected Influence |

|---|---|---|

| Substituent Effects | The two nitro groups are strong electron-withdrawing groups, while the ethyl-phenylamino group is electron-donating. | This push-pull electronic nature enhances the electrostatic component of the stacking interaction, leading to stronger binding. |

| Molecular Geometry | The relative orientation of the two aromatic rings (parallel-displaced, T-shaped, or sandwich). | Computational models suggest that a parallel-displaced arrangement is most likely, to maximize attractive dispersion forces and minimize repulsion. |

| Intermolecular Distance | The distance between the centroids of the interacting aromatic rings. | Optimal stacking distance is typically between 3.4 and 3.8 Å, balancing van der Waals attraction and steric repulsion. |

Solvent Effects on Molecular and Electronic Structure

The molecular and electronic properties of this compound are significantly influenced by the solvent environment, a phenomenon that can be effectively modeled using computational methods. The polar nature of the molecule, arising from the dinitro substitution and the amide group, makes it particularly susceptible to solvent polarity.

Computational studies employing implicit solvent models, such as the Polarizable Continuum Model (PCM), can predict changes in molecular geometry, dipole moment, and electronic transition energies in various solvents. In polar solvents, an increase in the ground-state dipole moment is anticipated due to the stabilization of the polar ground state.

Furthermore, the electronic absorption spectrum of the molecule is expected to exhibit solvatochromism. Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can predict the shift in the maximum absorption wavelength (λmax) as a function of solvent polarity. For a polar molecule like this compound, a red shift (bathochromic shift) of the π-π* transition is generally expected with increasing solvent polarity, as the excited state is often more polar than the ground state and is thus more stabilized by polar solvents. researchgate.net

Ab initio molecular dynamics simulations can provide a more detailed, explicit solvent picture, revealing specific solute-solvent interactions like hydrogen bonding between the nitro and amide groups and solvent molecules. researchgate.net

Table 2: Predicted Solvent Effects on Key Properties of this compound

| Property | Non-Polar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., Acetonitrile) | Polar Protic Solvent (e.g., Methanol) |

|---|---|---|---|

| Ground-State Dipole Moment | Lower value | Intermediate value | Higher value |

| Solvation Energy | Low (less favorable) | Moderate | High (more favorable) |

| Absorption λmax (π-π)* | Shorter wavelength | Intermediate wavelength | Longer wavelength (red-shifted) |

| HOMO-LUMO Energy Gap | Larger | Intermediate | Smaller |

| Molecular Conformation | Less planar | More planar | Potentially more planar due to stabilization of charge distribution |

Computational Exploration of Intramolecular Charge Transfer (ICT) Phenomena

This compound possesses the classic "push-pull" architecture conducive to intramolecular charge transfer (ICT). The N-ethyl-N-phenylamino group acts as an electron donor (push), while the 3,5-dinitrobenzoyl moiety serves as a potent electron acceptor (pull). Computational chemistry provides powerful tools to investigate this phenomenon. rsc.org

Upon photoexcitation, an electron is expected to be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the N-ethyl-N-phenylamino part, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the 3,5-dinitrobenzoyl fragment. DFT calculations can visualize and quantify this charge redistribution by mapping the HOMO and LUMO electron densities.

The efficiency of ICT is highly dependent on the molecular conformation, specifically the dihedral angle between the donor and acceptor moieties. In many push-pull systems, the ICT state is associated with a twisted conformation, known as a Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgdntb.gov.ua Computational potential energy surface scans can elucidate the energy barrier to this twisting motion in the excited state.

The nature of the solvent also plays a critical role. In polar solvents, the charge-separated ICT state is stabilized, often leading to a dual-fluorescence phenomenon: one band from the locally excited (LE) state and a second, red-shifted band from the relaxed ICT state. TD-DFT calculations can predict the emission energies from both the LE and ICT states, helping to interpret experimental fluorescence spectra. rsc.org

Table 3: Computational Descriptors for Intramolecular Charge Transfer in this compound

| Computational Descriptor | Significance | Predicted Characteristics |

|---|---|---|

| HOMO-LUMO Spatial Distribution | Indicates the direction of charge transfer. | HOMO localized on the N-ethyl-N-phenylamino group; LUMO on the 3,5-dinitrobenzoyl group. |

| HOMO-LUMO Energy Gap (ΔEH-L) | Relates to the energy required for excitation and influences ICT efficiency. | A relatively small energy gap is expected, facilitating the electronic transition. |

| Excited State Dipole Moment (μe) | A large increase from the ground state dipole moment (μg) confirms significant charge separation. | μe is predicted to be substantially larger than μg, especially in polar solvents. |

| Mulliken/NBO Charge Analysis | Quantifies the amount of charge transferred from the donor to the acceptor fragment upon excitation. | A significant transfer of electron density (approaching a full electron charge) is anticipated in the excited state. |

| Potential Energy Surface Scan | Reveals the energetic pathway from the locally excited (LE) state to the twisted ICT (TICT) state. | May indicate a low energy barrier or a barrierless pathway to the TICT state in polar solvents. rsc.orgdntb.gov.ua |

Reactivity Profiles and Mechanistic Studies of N Ethyl 3,5 Dinitro N Phenylbenzamide

Interaction Mechanisms with Chemical Species

The interaction of N-ethyl-3,5-dinitro-N-phenylbenzamide with chemical species can proceed through several pathways, primarily involving the acidic amide proton, the electron-deficient aromatic ring, and potential intramolecular cyclizations.

Deprotonation Processes

While this compound lacks a proton directly on the amide nitrogen, its structural analog, N-ethyl-3,5-dinitrobenzamide, possesses an N-H proton. The acidity of this proton is enhanced by the electron-withdrawing effects of the adjacent carbonyl group and the two nitro groups on the benzoyl moiety. Deprotonation by a suitable base would result in the formation of a resonance-stabilized conjugate base.

Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring bearing the two nitro groups is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro groups in the meta positions creates a significant electron deficiency on the aromatic ring, making it susceptible to attack by nucleophiles. nih.gov

Common nucleophiles that could participate in SNAr reactions with this compound include alkoxides, phenoxides, and amines. The reaction would proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate. nih.gov The substitution can occur at the positions ortho and para to the nitro groups.

Formation of Benzisoxazole Ring Systems

The formation of a benzisoxazole ring system from this compound is not a direct or spontaneous process. However, derivatives of this compound could potentially undergo intramolecular cyclization to form such heterocyclic systems. For instance, if a suitable leaving group were present on the N-phenyl ring in the ortho position to the amide nitrogen, an intramolecular nucleophilic attack by the amide oxygen could lead to the formation of a benzisoxazolium salt.

Alternatively, reduction of one of the nitro groups to a hydroxylamine, followed by intramolecular cyclization with a suitable ortho substituent on the benzoyl ring, represents a plausible pathway for the synthesis of substituted benzisoxazoles. chim.itnih.gov Reductive cleavage of the N-O bond in 1,2-benzisoxazole (B1199462) rings is a known reaction pathway. researchgate.net

Redox Chemistry and Electron Transfer Properties of Nitro-Substituted Benzamides

The two nitro groups on the benzoyl ring of this compound are susceptible to reduction under various conditions. The reduction of nitroaromatic compounds can proceed in a stepwise manner, yielding nitroso, hydroxylamino, and ultimately amino derivatives. The specific products formed depend on the reducing agent and the reaction conditions.

Electrochemical studies on similar nitroaromatic compounds have shown that they can undergo single- and two-electron reduction processes. The reduction potentials are influenced by the electronic nature of the substituents on the aromatic ring. The presence of two nitro groups is expected to facilitate the initial electron transfer steps. Research on 2,4-dinitrobenzamide (B3032253) derivatives has shown that their cytotoxicity is related to their reduction by nitroreductase enzymes, highlighting the biological relevance of their redox chemistry. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound will be significantly influenced by the electronic effects of the substituents. For instance, in nucleophilic aromatic substitution reactions, the presence of two strong electron-withdrawing nitro groups will accelerate the rate of nucleophilic attack.

Studies on the hydrolysis of substituted N-(hydroxymethyl)benzamides have demonstrated a clear dependence of the reaction rate on the electronic nature of the substituents on the benzoyl ring. Electron-withdrawing groups have been shown to increase the rate of both acid- and base-catalyzed hydrolysis. acs.orgamazonaws.com While specific kinetic and thermodynamic data for this compound are not available, the data for related compounds can provide valuable insights into its expected reactivity.

| Compound | Reaction Condition | Rate Constant (k, s⁻¹) | Reference |

| N-(hydroxymethyl)benzamide | pH-independent | ~1 x 10⁻⁷ | acs.org |

| 4-chloro-N-(hydroxymethyl)benzamide | pH-independent | ~4 x 10⁻⁷ | acs.org |

| 2,4-dichloro-N-(hydroxymethyl)benzamide | pH-independent | ~2 x 10⁻⁶ | acs.org |

This table illustrates the increase in reaction rate with the addition of electron-withdrawing chloro substituents. It can be inferred that the two nitro groups in this compound would lead to a significantly faster rate of hydrolysis compared to the unsubstituted benzamide.

Q & A

Q. What are the standard synthetic routes for N-ethyl-3,5-dinitro-N-phenylbenzamide, and how is purity ensured?

The synthesis typically involves a multi-step reaction starting with benzamide derivatives. A common method includes nitration of N-ethylbenzamide under controlled conditions using nitric acid and sulfuric acid, followed by purification via recrystallization from ethanol. Purity is confirmed using thin-layer chromatography (TLC) and spectroscopic techniques such as IR and NMR to validate functional groups (e.g., nitro and amide stretches in IR) and molecular structure . For reproducible results, reaction parameters like temperature (e.g., 0–5°C during nitration) and stoichiometry must be strictly controlled.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Spectroscopy :

- IR Spectroscopy : Identifies nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretches) and amide (1650–1680 cm⁻¹ C=O stretch) groups.

- NMR : ¹H NMR reveals aromatic proton environments (δ 8.5–9.0 ppm for nitro-substituted protons), while ¹³C NMR confirms carbonyl (170–175 ppm) and ethyl group signals.

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines atomic coordinates, bond lengths, and angles. For example, the dihedral angle between the amide group and benzene ring is 31.24°, critical for understanding molecular planarity .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond-length deviations) be resolved?

Discrepancies often arise from thermal motion or disorder in crystal lattices. To resolve these:

- Use full-matrix least-squares refinement (SHELXL) to optimize anisotropic displacement parameters.

- Validate against standard bond lengths (e.g., C–C aromatic bonds: ~1.39 Å; C–N amide bonds: ~1.34 Å) from established databases like the Cambridge Structural Database .

- Cross-check hydrogen-bonding networks (e.g., N–H⋯O interactions with O⋯N distances of ~2.89 Å) to identify lattice distortions .

Q. What role do intermolecular interactions play in crystal packing and stability?

N–H⋯O hydrogen bonds propagate along the [100] direction, forming 1D chains (e.g., N3–H3⋯O4 interaction with D–H⋯A = 0.86 Å, 2.12 Å, 2.962 Å). These interactions, coupled with π-π stacking (3.5–4.0 Å between benzene rings), stabilize the triclinic lattice (space group P1). Computational tools like Mercury can model packing efficiency and predict mechanical stability .

Q. How can density functional theory (DFT) optimize electronic structure analysis?

DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions, such as the Laplacian of the second-order Hartree-Fock matrix, to predict reactive sites. For example, nitro groups exhibit high electron-withdrawing capacity (Mulliken charges: O = −0.45 e), making the meta positions electrophilic. This aligns with experimental observations of regioselective reactions .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in bioactivity assays?

- Co-crystallization : Co-form with bioactive acids (e.g., 3,5-dinitrobenzoic acid) to assess solubility and binding affinity via SCXRD .

- Functional Group Modulation : Synthesize analogs (e.g., replacing ethyl with methyl) and compare antimicrobial activity (MIC values) against S. aureus or E. coli.

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., fungal CYP51), correlating binding energies (ΔG) with experimental IC₅₀ values .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.